molecular formula C9H16O4 B14485499 2-(Acetyloxy)heptanoic acid CAS No. 64769-00-2

2-(Acetyloxy)heptanoic acid

Cat. No.: B14485499
CAS No.: 64769-00-2
M. Wt: 188.22 g/mol
InChI Key: KZQHUDDHYNTYGV-UHFFFAOYSA-N
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Description

2-(Acetyloxy)heptanoic acid is an organic compound that falls under the category of carboxylic acids It is characterized by the presence of an acetyloxy group attached to the second carbon of a heptanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetyloxy)heptanoic acid typically involves the esterification of heptanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds as follows:

Heptanoic acid+Acetic anhydride2-(Acetyloxy)heptanoic acid+Acetic acid\text{Heptanoic acid} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} Heptanoic acid+Acetic anhydride→2-(Acetyloxy)heptanoic acid+Acetic acid

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where heptanoic acid and acetic anhydride are reacted in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Acetyloxy)heptanoic acid can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield heptanoic acid and acetic acid.

    Oxidation: The compound can be oxidized to form heptanoic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Hydrolysis: Heptanoic acid and acetic acid.

    Oxidation: Various oxidized derivatives of heptanoic acid.

    Reduction: 2-(Hydroxy)heptanoic acid.

Scientific Research Applications

2-(Acetyloxy)heptanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Acetyloxy)heptanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for enzymes involved in ester hydrolysis, leading to the release of heptanoic acid and acetic acid. These products can then participate in various metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Heptanoic acid: A straight-chain carboxylic acid with similar properties but lacking the acetyloxy group.

    2-(Hydroxy)heptanoic acid: A reduction product of 2-(Acetyloxy)heptanoic acid with a hydroxyl group instead of an ester group.

    Acetic acid: A simple carboxylic acid that forms part of the ester group in this compound.

Uniqueness

This compound is unique due to the presence of both a heptanoic acid chain and an acetyloxy group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

64769-00-2

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

2-acetyloxyheptanoic acid

InChI

InChI=1S/C9H16O4/c1-3-4-5-6-8(9(11)12)13-7(2)10/h8H,3-6H2,1-2H3,(H,11,12)

InChI Key

KZQHUDDHYNTYGV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(=O)O)OC(=O)C

Origin of Product

United States

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